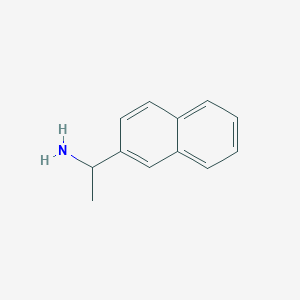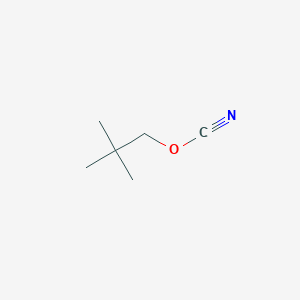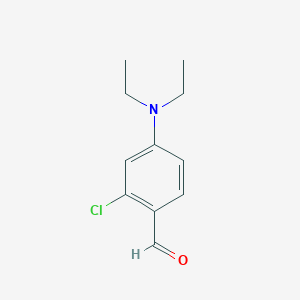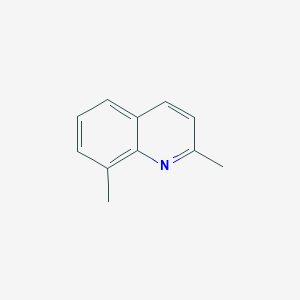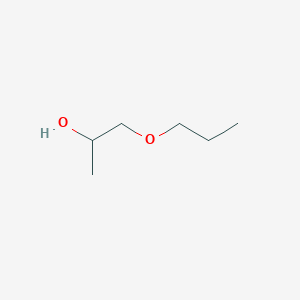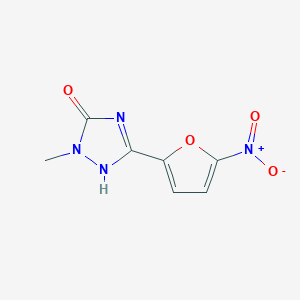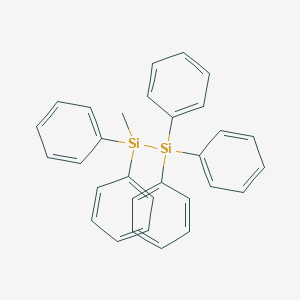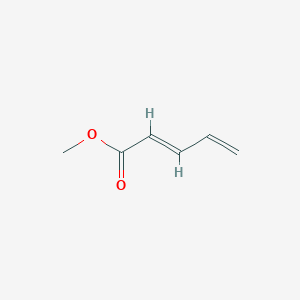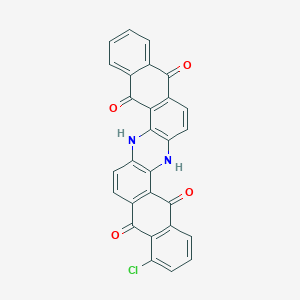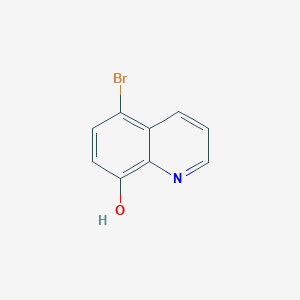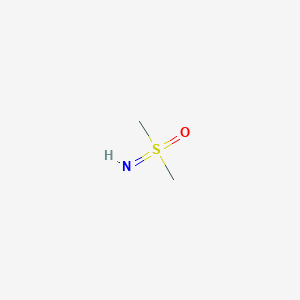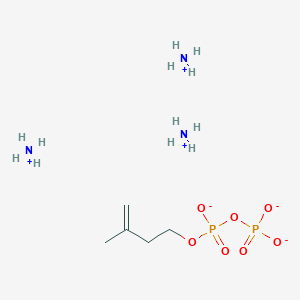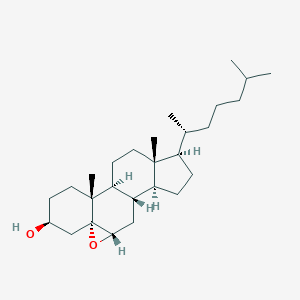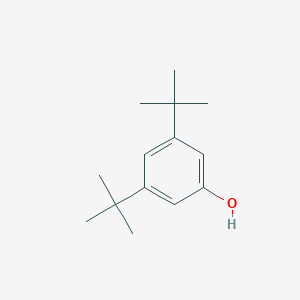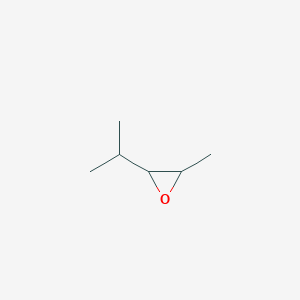
Oxirane, 2-methyl-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as isobutylidene cyclopropane, is a cyclic organic compound with the molecular formula C7H12O. This compound is widely used in scientific research due to its unique chemical properties, which make it an effective tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of oxirane, 2-methyl-3-(1-methylethyl)- is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It is also believed to interact with various enzymes and proteins in the body, which can lead to changes in biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
Oxirane, 2-methyl-3-(1-methylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of various enzymes, including cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to have antifungal and antibacterial properties, and to have an effect on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Oxirane, 2-methyl-3-(1-methylethyl)- has several advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has a wide range of applications in organic synthesis and biochemical research. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on oxirane, 2-methyl-3-(1-methylethyl)-. One area of research could focus on its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research could focus on its use as a tool for studying various biochemical and physiological processes, including enzyme inhibition and protein interactions. Additionally, research could focus on developing new synthesis methods for oxirane, 2-methyl-3-(1-methylethyl)- and other related compounds.
Méthodes De Synthèse
Oxirane, 2-methyl-3-(1-methylethyl)- can be synthesized using a variety of methods, including the reaction of isobutylene with formaldehyde in the presence of a catalyst, the reaction of isobutylene with acetaldehyde in the presence of a catalyst, and the reaction of isobutylene with acetic acid in the presence of a catalyst. The most commonly used method is the reaction of isobutylene with formaldehyde, which yields a high purity product.
Applications De Recherche Scientifique
Oxirane, 2-methyl-3-(1-methylethyl)- is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis reactions, as well as a starting material for the synthesis of other compounds. It is also used as a solvent in various chemical reactions, and as a stabilizer in the production of plastics and other materials.
Propriétés
Numéro CAS |
1192-31-0 |
|---|---|
Nom du produit |
Oxirane, 2-methyl-3-(1-methylethyl)- |
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
2-methyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C6H12O/c1-4(2)6-5(3)7-6/h4-6H,1-3H3 |
Clé InChI |
AYTCGOOJNRZGBU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)C |
SMILES canonique |
CC1C(O1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



